2,2'-[Methylenebis(oxy)]dianiline
Overview
Description
2,2’-[Methylenebis(oxy)]dianiline is an organic compound with the molecular formula C13H14N2O2 It is a type of aromatic amine, characterized by the presence of two aniline groups connected by a methylene bridge through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Methylenebis(oxy)]dianiline typically involves the reaction of aniline with formaldehyde in the presence of acid catalysts. One common method includes the following steps :
Reactants: Aniline and formaldehyde.
Catalyst: Acid catalyst, such as hydrochloric acid.
Reaction Conditions: The reaction is carried out at elevated temperatures, typically between 130-160°C.
Procedure: Aniline and formaldehyde are mixed in the presence of the acid catalyst. The mixture is heated to the desired temperature, and the reaction is allowed to proceed for several hours. The product is then isolated and purified.
Industrial Production Methods
In industrial settings, the production of 2,2’-[Methylenebis(oxy)]dianiline follows similar principles but on a larger scale. The process involves continuous or batch reactors, where the reactants are fed into the reactor, and the product is continuously removed and purified . The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Methylenebis(oxy)]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amine groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2,2’-[Methylenebis(oxy)]dianiline has several applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of polyimides and other high-performance polymers.
Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biological Research: Investigated for its potential use in the synthesis of biologically active compounds.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’-[Methylenebis(oxy)]dianiline involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions on the aromatic ring, leading to the formation of various derivatives. These reactions are facilitated by the presence of electron-donating groups on the aniline moieties . The methylene bridge and oxygen atoms play a crucial role in stabilizing the intermediate species formed during these reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[1,2-Phenylenebis(methylene)]bis(sulfanediyl)dibenzoic acid
- 2,2’-[2,4,6-Trimethyl-1,3-phenylene]bis(methylene)bis(oxy)dibenzoic acid)
- 2,2’-[1,4-Phenylenebis(methylene)]bis(sulfanediyl)dinicotinic acid
Uniqueness
2,2’-[Methylenebis(oxy)]dianiline is unique due to its specific structure, which includes a methylene bridge connecting two aniline groups through oxygen atoms. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
IUPAC Name |
2-[(2-aminophenoxy)methoxy]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15/h1-8H,9,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROFSXKDYZMTOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCOC2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553150 | |
Record name | 2,2'-[Methylenebis(oxy)]dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77804-73-0 | |
Record name | 2,2'-[Methylenebis(oxy)]dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.